9-(Prop-2-en-1-yl)phenanthrene

Description

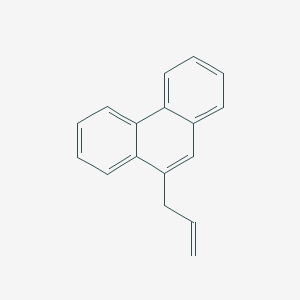

9-(Prop-2-en-1-yl)phenanthrene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a phenanthrene core substituted with a propenyl (allyl) group at the 9-position. Phenanthrene itself is a fused tricyclic aromatic system known for its stability, low solubility in water, and susceptibility to electrophilic substitution at the 9- and 10-positions due to electron density distribution .

Properties

Molecular Formula |

C17H14 |

|---|---|

Molecular Weight |

218.29 g/mol |

IUPAC Name |

9-prop-2-enylphenanthrene |

InChI |

InChI=1S/C17H14/c1-2-7-13-12-14-8-3-4-9-16(14)17-11-6-5-10-15(13)17/h2-6,8-12H,1,7H2 |

InChI Key |

NSULJRWSLUDPNR-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1=CC2=CC=CC=C2C3=CC=CC=C31 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Allylphenanthrene typically involves the reaction of 9-bromophenanthrene with allyltributylstannane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually argon, and heated to around 110°C for a couple of hours to ensure full conversion .

Industrial Production Methods: While specific industrial production methods for 9-Allylphenanthrene are not extensively documented, the general approach involves large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve yield.

Types of Reactions:

Oxidation: 9-Allylphenanthrene can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromic acid.

Reduction: Reduction of 9-Allylphenanthrene can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of reduced phenanthrene derivatives.

Substitution: Electrophilic substitution reactions, such as bromination and nitration, can occur at the phenanthrene core, particularly at the 9 and 10 positions

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromic acid.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Bromine, nitric acid, sulfuric acid.

Major Products Formed:

Oxidation: Phenanthrenequinone, diphenic acid.

Reduction: 9,10-Dihydrophenanthrene.

Substitution: 9-Bromophenanthrene, 9-Nitrophenanthrene.

Scientific Research Applications

9-Allylphenanthrene has found applications in various fields of scientific research:

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.

Mechanism of Action

The mechanism of action of 9-Allylphenanthrene and its derivatives involves interactions with various molecular targets and pathways. For instance, its cytotoxic effects on cancer cells are believed to be mediated through the induction of oxidative stress and disruption of cellular redox balance . Additionally, its structural properties allow it to intercalate into DNA, potentially leading to the inhibition of DNA replication and transcription.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Substituents at the 9-position of phenanthrene significantly influence molecular behavior. Key structural analogs include:

Key Observations :

- Electronic Effects : Electron-donating groups (e.g., -SCH₃ in FEN-SCH3) red-shift UV-Vis absorption, while electron-withdrawing groups (e.g., -CHO) may reduce conjugation .

- Biodegradation : 9-Methylphenanthrene resists microbial degradation better than other isomers , suggesting that bulky 9-substituents like propenyl may similarly hinder biodegradation.

Physicochemical Properties

- Photostability : Phenanthrene derivatives with 9-substituents exhibit varied photodegradation rates. For example, phenanthrene itself has a low quantum yield (0.0020) under UV light , but substituents like the propenyl group may alter photolytic pathways.

- Solubility : Propenyl’s hydrophobic nature likely reduces aqueous solubility compared to polar derivatives (e.g., 9-carbaldehyde or dihydroxy analogs).

Environmental and Industrial Relevance

- Biodegradation Resistance : The 9-position’s steric and electronic effects hinder microbial attack, as seen in 9-methylphenanthrene . This property may extend to 9-propenyl derivatives, impacting environmental persistence.

- Material Science Applications : Derivatives like FEN-SCH3 and FEN-CN exhibit strong UV absorption, making them candidates for optoelectronic materials . The propenyl group’s π-conjugation could similarly enhance such applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.